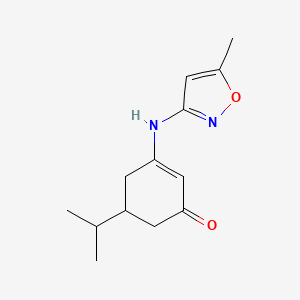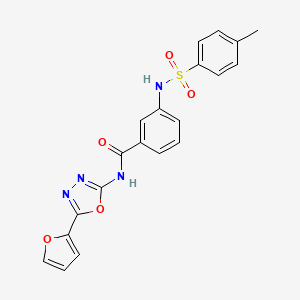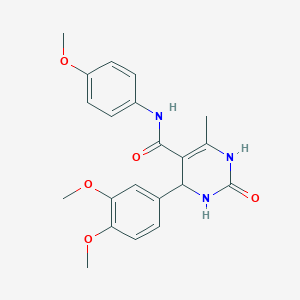![molecular formula C19H21N3O4 B2567017 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034194-66-4](/img/structure/B2567017.png)
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a novel compound with a unique chemical structure that combines elements of cyclohexane, pyrazine, and dioxine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
Preparation of Cyclohexyl Intermediate: : Starting from commercially available cyclohexane derivatives, the cyclohexyl intermediate is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Pyrazine Moiety: : The pyrazine moiety is introduced by coupling reactions involving pyrazine derivatives. Common reagents for this step include pyrazine, pyrazine-2-boronic acid, and appropriate coupling agents like palladium catalysts.
Formation of Benzo[b][1,4]dioxine Core: : The benzo[b][1,4]dioxine core is synthesized through cyclization reactions, typically involving benzene derivatives and appropriate ring-closing agents.
Final Coupling and Amide Formation: : The final step involves coupling the previously synthesized intermediates and forming the amide bond. This is achieved using reagents like carboxylic acid derivatives, coupling agents (e.g., EDC, DCC), and bases.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of the synthetic route for scalability, yield, and cost-effectiveness. This often involves continuous flow chemistry, automation, and the use of advanced catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reduction reactions can be used to modify the compound's chemical structure, often involving reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Substitution reactions can replace specific atoms or groups within the compound, utilizing reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate, hydrogen peroxide, and catalytic metals (e.g., palladium, platinum).
Reduction: : Reagents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: : Reagents including alkyl halides, nucleophiles (e.g., amines, alcohols), and catalytic bases.
Major Products
The major products formed from these reactions vary depending on the specific conditions and reagents used. These products can include modified versions of the parent compound with different functional groups, altered ring structures, or additional substituents.
Scientific Research Applications
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has numerous applications in scientific research:
Chemistry: : Used as a building block for the synthesis of complex molecules, as a ligand in catalysis, and in studies of reaction mechanisms.
Biology: : Investigated for its potential as a biochemical probe, its interactions with biological macromolecules, and its effects on cellular processes.
Medicine: : Explored for its therapeutic potential in drug discovery, particularly for targeting specific molecular pathways and receptors.
Industry: : Utilized in the development of advanced materials, including polymers and coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can include:
Binding to Receptors: : The compound may bind to specific receptors on the cell surface or within cells, modulating their activity and triggering downstream effects.
Enzyme Inhibition: : The compound can inhibit specific enzymes, altering metabolic pathways and biochemical processes.
Signal Transduction Modulation: : By interacting with key signaling molecules, the compound can influence cellular communication and regulatory networks.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexyl derivatives, pyrazine-containing compounds, and benzo[b][1,4]dioxine analogs. Some examples are:
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-hydroxy-3-methoxybenzoate
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-3,4-dihydrobenzo[b][1,4]oxazepin-2-carboxamide
Uniqueness
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-19(17-12-24-15-3-1-2-4-16(15)26-17)22-13-5-7-14(8-6-13)25-18-11-20-9-10-21-18/h1-4,9-11,13-14,17H,5-8,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJHTPCCEMXFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2COC3=CC=CC=C3O2)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2566938.png)

![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2566940.png)
![1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-ethylpiperazine](/img/structure/B2566941.png)
![5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2566942.png)
![(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid](/img/structure/B2566943.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea](/img/structure/B2566944.png)
![N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/new.no-structure.jpg)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2566947.png)

![N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide](/img/structure/B2566949.png)
![2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2566953.png)
